molecular formula C15H11F3O3 B597130 {3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid CAS No. 1224742-16-8

{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid

Cat. No.: B597130
CAS No.: 1224742-16-8
M. Wt: 296.245
InChI Key: KHJFSXOQGHCNOQ-UHFFFAOYSA-N
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Description

{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to another phenyl ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-bromoanisole with potassium trifluoromethanesulfonate in the presence of copper(I) iodide and 18-crown-6 ether . This reaction yields the desired trifluoromethoxy-substituted phenyl compound, which can then be further functionalized to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various substituted phenylacetic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of {3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid include:

  • 4-(Trifluoromethoxy)phenylacetic acid
  • 3-(Trifluoromethyl)phenylacetic acid
  • 4-(Trifluoromethyl)phenylacetic acid

Uniqueness

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs with different substituents .

Properties

IUPAC Name

2-[3-[4-(trifluoromethoxy)phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c16-15(17,18)21-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-14(19)20/h1-8H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJFSXOQGHCNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742679
Record name [4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224742-16-8
Record name [4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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